Phenothiazine, 10-(3-(dimethylamino)propyl)-2-fluoro-
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Description
Phenothiazine, 10-(3-(dimethylamino)propyl)-2-fluoro- is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties. This compound is characterized by the presence of a fluorine atom at the second position and a dimethylaminopropyl group at the tenth position of the phenothiazine core. Phenothiazine derivatives have been widely studied for their antipsychotic, antiemetic, and antihistaminic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenothiazine, 10-(3-(dimethylamino)propyl)-2-fluoro- typically involves the following steps:
Nitration: The phenothiazine core is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amino group.
Fluorination: The amino group is then substituted with a fluorine atom using a suitable fluorinating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common reagents used include nitric acid for nitration, hydrogen gas for reduction, and fluorinating agents such as sulfur tetrafluoride.
Types of Reactions:
Oxidation: Phenothiazine derivatives can undergo oxidation
Properties
CAS No. |
3937-85-7 |
---|---|
Molecular Formula |
C17H19FN2S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-(2-fluorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C17H19FN2S/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3 |
InChI Key |
NZBCOAOFWKDSTP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)F |
Origin of Product |
United States |
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